X-Ray Crystallographic Confirmation of Molecular Geometry Versus Non-Crystallized Analogs
The crystal structure of C21H18N4O2S·H2O (the monohydrate form of the target compound) has been deposited, providing unambiguous confirmation of the spatial orientation of the benzothiadiazole and quinoline rings relative to the piperidine linker [1]. This contrasts with numerous structurally related quinoline-benzothiadiazole hybrids for which no single-crystal X-ray structure is publicly available. The crystallographic data reveal the dihedral angle between the benzothiadiazole plane and the piperidine ring, as well as the N–H···O, O–H···N, O–H···S hydrogen-bonding network [1], enabling direct structure-based docking and pharmacophore modeling.
| Evidence Dimension | Availability of single-crystal X-ray diffraction data |
|---|---|
| Target Compound Data | Full crystal structure deposited (C21H18N4O2S·H2O); asymmetric unit with atom-numbering scheme at 50% displacement ellipsoid probability [1] |
| Comparator Or Baseline | Majority of publicly reported quinoline-benzothiadiazole HCV NS5B inhibitors (e.g., Hutchinson et al. series, 2011) lack publicly deposited single-crystal structures |
| Quantified Difference | Qualitative—crystal structure available vs. not available for most analogs |
| Conditions | Single-crystal X-ray diffraction; 50% displacement ellipsoid probability level [1] |
Why This Matters
Procurement of a crystallographically characterized batch ensures that downstream computational docking, SAR expansion, and patent protection strategies are built on experimentally verified, not merely computed, three-dimensional coordinates.
- [1] PMC Figure 2 & Figure 3. Crystal structure of C21H18N4O2S·H2O: molecular structure (Fig. 2) and hydrogen-bonding network viewed along the a-axis (Fig. 3). PubMed Central. View Source
